Naphthol AS

Description

Structure

3D Structure

Properties

IUPAC Name |

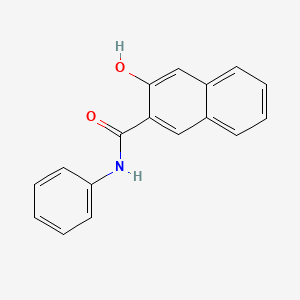

3-hydroxy-N-phenylnaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c19-16-11-13-7-5-4-6-12(13)10-15(16)17(20)18-14-8-2-1-3-9-14/h1-11,19H,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGQHAHJWJBOPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68556-06-9 (mono-hydrochloride salt) | |

| Record name | C.I. 37505 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1052618 | |

| Record name | 3-Hydroxy-2-naphthanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

92-77-3, 86349-50-0 | |

| Record name | 2-Hydroxy-3-naphthoic acid anilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 37505 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-, labeled with carbon-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086349500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthol AS | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxy-2-naphthanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2-naphthanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXY-2-NAPHTHANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3ZU6E76NB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enduring Utility of Naphthol AS: A Technical Primer on its Chemical Virtues and Scientific Applications

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Dye Intermediate

Naphthol AS, a compound of significant industrial and scientific importance, transcends its common designation as a mere dye precursor.[1] First identified in 1911 as a superior component for wool dyes, its true value lies in the nuanced interplay of its chemical structure and resultant properties, which have been ingeniously harnessed in fields as diverse as textile manufacturing and enzyme histochemistry.[2] This technical guide, designed for the discerning scientist, delves into the core chemical principles that underpin the functionality of this compound, providing a comprehensive overview of its structure, properties, synthesis, and key applications. By elucidating the causality behind its utility, this document aims to equip researchers with the foundational knowledge required to innovate and adapt its use in novel scientific contexts.

The Molecular Architecture: A Foundation for Reactivity

At its core, this compound is the anilide of 3-hydroxy-2-naphthoic acid, a structural feature that dictates its chemical behavior.[1] Its systematic IUPAC name is 3-hydroxy-N-phenylnaphthalene-2-carboxamide.[1][3] The molecule is characterized by a naphthalene ring system, which provides a rigid, aromatic backbone. Appended to this is a hydroxyl (-OH) group and a carboxamide (-CONH-) linkage to a phenyl group.[1] This specific arrangement of functional groups is pivotal to its function as a coupling component in azo dye synthesis and as a substrate in enzyme detection.[4][5]

The hydroxyl group, directly attached to the aromatic naphthalene ring, classifies this compound as a phenol derivative.[2][6] This imparts a weak acidity to the hydroxyl proton, allowing for the formation of a naphtholate ion under alkaline conditions.[2] This deprotonation is a critical step in the azo coupling reaction, as it significantly enhances the nucleophilicity of the naphthalene ring, priming it for electrophilic attack by a diazonium salt.[7][8] The carboxamide group, on the other hand, plays a crucial role in the substantivity of this compound dyes, particularly on cellulosic fibers like cotton, through hydrogen bonding interactions.[7]

Caption: Chemical structure of this compound.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in both industrial and laboratory settings. These properties dictate its solubility, stability, and reactivity.

| Property | Value | Source |

| IUPAC Name | 3-Hydroxy-N-phenylnaphthalene-2-carboxamide | [1][3] |

| CAS Number | 92-77-3 | [1][9][10][11] |

| Molecular Formula | C₁₇H₁₃NO₂ | [1][9][10] |

| Molecular Weight | 263.29 g/mol | [1][9][10][11] |

| Appearance | Beige or white to reddish powder/crystals | [10][11] |

| Melting Point | 246-248 °C | [10] |

| Solubility | Insoluble in water and sodium carbonate solution; sparingly soluble in ethanol; soluble in alkaline solutions and hot organic solvents like xylene. | [2][10] |

| pKa | 9.70 (at 25 °C) | [10] |

Synthesis of this compound: A Step-by-Step Methodological Dissection

The synthesis of this compound is a classic example of a condensation reaction, a cornerstone of organic synthesis. The process involves the formation of an amide bond between 3-hydroxy-2-naphthoic acid and aniline.

Experimental Protocol:

-

Reactant Preparation: In a reaction vessel equipped with a reflux condenser and a stirrer, a suspension of 3-hydroxy-2-naphthoic acid in an inert solvent such as toluene or xylene is prepared.

-

Activating Agent Addition: A dehydrating agent, commonly phosphorus trichloride or thionyl chloride, is added dropwise to the suspension with constant stirring. This in situ converts the carboxylic acid to a more reactive acyl chloride or a related intermediate. The choice of an activating agent is critical; phosphorus trichloride is often favored for its efficacy and relatively mild reaction conditions.

-

Aniline Addition: Aniline is then added to the reaction mixture. The nucleophilic amino group of aniline attacks the electrophilic carbonyl carbon of the activated 3-hydroxy-2-naphthoic acid, leading to the formation of the amide linkage.

-

Reaction Progression and Monitoring: The reaction mixture is heated to reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated crude this compound is collected by filtration. The crude product is then washed with a dilute acid solution to remove any unreacted aniline, followed by a wash with water.

-

Recrystallization: For obtaining a high-purity product, the crude this compound is recrystallized from a suitable solvent, such as glacial acetic acid or xylene.[10] This process yields the final product as a crystalline solid.

Caption: Workflow for the synthesis of this compound.

The Azo Coupling Reaction: The Genesis of Color

The primary industrial application of this compound is in the production of azo dyes.[1][4] This process, known as azo coupling, is an electrophilic aromatic substitution reaction.[8]

Mechanism of Action:

-

Diazotization: The process begins with the diazotization of a primary aromatic amine (the diazo component) with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.[12]

-

Coupling: The diazonium salt, a weak electrophile, is then reacted with this compound (the coupling component) under alkaline conditions.[7][8] The alkaline medium deprotonates the hydroxyl group of this compound, forming the highly reactive naphtholate ion.[2]

-

Azo Dye Formation: The electron-rich naphtholate ion undergoes electrophilic attack by the diazonium cation, typically at the position para to the hydroxyl group, to form a stable azo compound characterized by the -N=N- chromophore.[7][8] This extended conjugated system is responsible for the vibrant color of the resulting dye.[8][12]

The specific color of the azo dye produced is dependent on the chemical structure of both the diazo and the coupling components.[4] This allows for the synthesis of a wide palette of colors by varying the aromatic amine used in the initial diazotization step.

Application in Enzyme Histochemistry: Visualizing Biological Activity

Beyond the realm of textiles, this compound derivatives have found a crucial niche in enzyme histochemistry, particularly for the localization of phosphatase activity.[5][13][14] In this application, a phosphate ester of this compound, such as this compound-TR phosphate or this compound-MX phosphate, is employed as a substrate.[5][15]

Principle of Detection:

-

Enzymatic Hydrolysis: The tissue section of interest is incubated with the this compound phosphate substrate. At the site of phosphatase activity (e.g., acid or alkaline phosphatase), the enzyme catalyzes the hydrolysis of the phosphate ester bond, releasing an insoluble naphthol derivative.[5][15]

-

Azo Coupling for Visualization: This liberated naphthol derivative then immediately couples with a diazonium salt (e.g., Fast Red Violet LB or Fast Blue BB) present in the incubation medium.[15]

-

Chromogenic Precipitation: This coupling reaction forms a highly colored, insoluble azo dye that precipitates at the precise location of the enzyme activity.[5][15] This allows for the direct visualization of the enzyme's distribution within the tissue under a microscope.

Caption: Principle of enzyme detection using this compound phosphates.

Detailed Protocol for Acid Phosphatase Detection:

-

Tissue Preparation: Use frozen sections fixed in cold acetone or paraffin-embedded sections that have been deparaffinized and rehydrated.[15]

-

Substrate Solution Preparation: Prepare a stock solution of a suitable this compound phosphate (e.g., this compound-BI phosphate) in a solvent like N,N-dimethylformamide.

-

Incubation Medium Preparation: Prepare the final incubation medium by adding the this compound phosphate stock solution and a diazonium salt (e.g., Fast Garnet GBC) to an appropriate acidic buffer (e.g., acetate buffer, pH 5.0).

-

Incubation: Incubate the tissue sections in the freshly prepared medium at 37°C for 30-60 minutes, or until the desired color intensity is achieved.

-

Washing and Counterstaining: Rinse the sections in distilled water to stop the reaction. A light counterstain with a nuclear stain like hematoxylin can be applied if desired.

-

Mounting and Visualization: Dehydrate the sections through graded alcohols, clear in xylene, and mount with a permanent mounting medium for microscopic examination. The sites of acid phosphatase activity will be marked by a colored precipitate.

Conclusion: A Versatile Tool for Science and Industry

This compound, far from being a simple chemical, is a testament to the power of well-defined molecular architecture. Its carefully orchestrated arrangement of aromatic rings and functional groups provides a platform for a diverse range of chemical transformations, from the vibrant synthesis of azo dyes to the precise localization of enzymatic activity. For the modern researcher, a deep understanding of the principles governing the reactivity and properties of this compound opens up avenues for its application in novel contexts, ensuring its continued relevance in the ever-evolving landscape of chemical and biological sciences.

References

-

Wikipedia. (n.d.). 1-Naphthol. Retrieved January 5, 2026, from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

-

IChem. (n.d.). The Chemical Properties and Applications of this compound-OL for Industrial Use. Retrieved January 5, 2026, from [Link]

-

Bhagwati Pigments. (n.d.). Naphthol - AS. Retrieved January 5, 2026, from [Link]

-

Vedantu. (n.d.). Naphthol: Structure, Properties, Uses & Key Chemistry Facts. Retrieved January 5, 2026, from [Link]

-

Compendium of Pesticide Common Names. (n.d.). 1-naphthol data sheet. Retrieved January 5, 2026, from [Link]

-

CUTM Courseware. (n.d.). Naphthol. Retrieved January 5, 2026, from [Link]

-

Study.com. (n.d.). Naphthol Structure, Melting Point & Solubility. Retrieved January 5, 2026, from [Link]

-

Britannica. (n.d.). Naphthol. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). 1-Naphthol. Retrieved January 5, 2026, from [Link]

-

Dictionary.com. (n.d.). Naphthol. Retrieved January 5, 2026, from [Link]

-

Solubility of Things. (n.d.). 1-Naphthol. Retrieved January 5, 2026, from [Link]

-

Figueroa-Valverde, L., et al. (n.d.). Design and Synthesis of Naphthol Derivative. Retrieved January 5, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of naphthol. Retrieved January 5, 2026, from [Link]

-

Burstone, M. S. (1958). Histochemical Demonstration of Acid Phosphatases With this compound-Phosphates. Journal of the National Cancer Institute, 21(3), 523–539. [Link]

-

Wikipedia. (n.d.). Azo coupling. Retrieved January 5, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Color: Understanding this compound in Dye Synthesis. Retrieved January 5, 2026, from [Link]

-

Chemistry Stack Exchange. (2020). Regioselectivity in coupling reactions of α-naphthol. Retrieved January 5, 2026, from [Link]

-

Burstone, M. S. (1958). Histochemical Comparison of this compound-Phosphates for the Demonstration of Phosphatases. Journal of the National Cancer Institute, 20(3), 601–615. [Link]

-

BYJU'S. (n.d.). Preparation of 2-Naphthol Aniline Dye. Retrieved January 5, 2026, from [Link]

- Google Patents. (n.d.). CN102504573B - this compound organic azo pigment and its synthesis method.

-

Defendi, V. (1957). Observations on naphthol staining and the histochemical localization of enzymes by naphthol-azo dye technique. Journal of Histochemistry & Cytochemistry, 5(1), 1–10. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 3. This compound | CAS 92-77-3 | LGC Standards [lgcstandards.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. Naphthol: Structure, Properties, Uses & Key Chemistry Facts [vedantu.com]

- 7. Buy this compound-G (EVT-264628) | 91-96-3 [evitachem.com]

- 8. Azo coupling - Wikipedia [en.wikipedia.org]

- 9. scbt.com [scbt.com]

- 10. This compound CAS#: 92-77-3 [m.chemicalbook.com]

- 11. bhagwatipigments.com [bhagwatipigments.com]

- 12. byjus.com [byjus.com]

- 13. academic.oup.com [academic.oup.com]

- 14. academic.oup.com [academic.oup.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of Naphthol AS and its Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthol AS and its derivatives represent a critical class of organic compounds, foundational to the synthesis of a vast array of azo dyes and pigments.[1][2] Their molecular framework, characterized by a 3-hydroxy-2-naphthoic acid amide structure, provides a versatile scaffold for chemical modification, leading to a broad spectrum of colors and functionalities. Beyond their established role in the dye industry, the naphthalene core is an area of active investigation in medicinal chemistry for developing novel therapeutic agents.[3] This guide provides a comprehensive overview of the synthesis of this compound and its key derivatives, grounded in fundamental chemical principles and field-proven methodologies. We will delve into the mechanistic underpinnings of the core reactions, provide detailed experimental protocols, and discuss the significance of these compounds in broader scientific applications.

The Foundational Precursor: Synthesis of 3-Hydroxy-2-naphthoic Acid

The journey to this compound begins with its carboxylic acid precursor, 3-hydroxy-2-naphthoic acid. This intermediate is almost universally prepared from 2-naphthol (β-naphthol) via the Kolbe-Schmitt reaction, a carboxylation process that is a cornerstone of aromatic chemistry.[4]

Mechanism of the Kolbe-Schmitt Reaction

The reaction involves the carboxylation of the sodium salt of 2-naphthol under pressure and heat. The key to this transformation is the nucleophilic character of the naphthoxide ion, which attacks carbon dioxide.

-

Formation of the Naphthoxide: 2-naphthol, a phenol analog, is deprotonated by a strong base, typically sodium hydroxide, to form the highly reactive sodium 2-naphthoxide.

-

Electrophilic Attack: The electron-rich naphthoxide ring system acts as a nucleophile, attacking the electrophilic carbon of CO₂. The reaction proceeds via an ortho-carboxylation mechanism.

-

Tautomerization: The intermediate undergoes tautomerization to restore the aromaticity of the naphthalene ring, yielding the sodium salt of 3-hydroxy-2-naphthoic acid.

-

Acidification: Subsequent acidification of the reaction mixture protonates the carboxylate and phenoxide groups, precipitating the final product.

Caption: Mechanism of 3-hydroxy-2-naphthoic acid synthesis.

Experimental Protocol: Synthesis of 3-Hydroxy-2-naphthoic Acid

This protocol is based on established industrial methods for the Kolbe-Schmitt reaction.[5][6]

-

Materials: 2-Naphthol, Sodium Hydroxide (50% aq. solution), Potassium Hydroxide, Carbon Dioxide, Hydrochloric Acid.

-

Procedure:

-

Charge a high-pressure autoclave equipped with a stirrer with 2-naphthol and a 50% aqueous solution of sodium hydroxide. A catalytic amount of potassium hydroxide can also be added.

-

Seal the autoclave and purge with an inert gas like nitrogen.

-

Heat the mixture under vigorous stirring to dehydrate the contents, forming anhydrous sodium 2-naphthoxide.[5]

-

Once dehydrated, increase the internal temperature to approximately 260°C.

-

Introduce carbon dioxide into the autoclave, maintaining a pressure of several atmospheres. The reaction is typically carried out for several hours.

-

After the reaction period, cool the autoclave and release the pressure.

-

Dissolve the resulting solid mass in hot water.

-

Filter the solution to remove any insoluble impurities.

-

Cool the filtrate and acidify with hydrochloric acid until the pH is acidic to Congo red paper. This will precipitate the 3-hydroxy-2-naphthoic acid.

-

Collect the precipitate by filtration, wash thoroughly with cold water to remove inorganic salts, and dry.

-

Purification Insights

A significant challenge in this synthesis is the removal of unreacted 2-naphthol.[5] While lowering the neutralization temperature can reduce the solubility of 2-naphthol, this method is often insufficient.[5] Advanced methods involve using macromolecular adsorption resins which selectively adsorb 2-naphthol at a specific pH, significantly enhancing the purity of the final product.[5]

Core Synthesis of this compound: The Amidation Step

This compound (3-Hydroxy-N-phenylnaphthalene-2-carboxamide) is synthesized by creating an amide linkage between 3-hydroxy-2-naphthoic acid and aniline.[1] This condensation reaction requires specific catalysts and conditions to achieve high yields and purity.

Causality in Experimental Choices

-

Catalyst: The acylation of aniline with 3-hydroxy-2-naphthoic acid is often catalyzed by phosphorus(III) compounds, such as phosphorus trichloride or phosphorous acid.[7] These catalysts activate the carboxylic acid, facilitating the nucleophilic attack by aniline.

-

Solvent: The choice of solvent is critical. High-boiling aromatic hydrocarbons like ortho-xylene or ortho-chlorotoluene are preferred.[7] The reaction temperature needs to be high enough (typically 146-156°C) to drive the reaction and distill off the water formed, but temperatures above this range can lead to impurity formation and catalyst decomposition.[7] Adding a polar co-solvent like nitrobenzene can sometimes increase the yield by improving the solubility of reactants and catalyst monomers.[7]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Materials: 3-Hydroxy-2-naphthoic acid, Aniline, Phosphorus trichloride, o-Xylene.

-

Procedure:

-

In a round-bottom flask equipped with a stirrer and a Dean-Stark apparatus for water removal, add 3-hydroxy-2-naphthoic acid and o-xylene.

-

Add aniline to the mixture.

-

Slowly add a catalytic amount of phosphorus trichloride to the stirred suspension.

-

Heat the reaction mixture to reflux (approx. 146°C). Water will begin to collect in the Dean-Stark trap.

-

Continue the reaction until no more water is evolved, indicating the completion of the condensation.

-

Cool the reaction mixture, which will cause the this compound product to crystallize.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold solvent (e.g., ethanol or fresh o-xylene) to remove residual impurities.

-

Dry the purified this compound crystals under vacuum.

-

Synthesis of Key this compound Derivatives

The true versatility of the this compound series lies in the ability to substitute the aniline moiety with various substituted anilines. This modular approach allows for the fine-tuning of the final compound's properties, which is particularly important for achieving different colors in azo dyes. The general synthetic procedure is analogous to that of this compound, involving the condensation of 3-hydroxy-2-naphthoic acid with a specific substituted aniline.

| Derivative Name | Substituted Aniline Reactant | Chemical Name |

| This compound-D | o-Toluidine (2-Methylaniline) | 3-Hydroxy-N-(2-methylphenyl)-2-naphthamide[8] |

| This compound-OL | o-Anisidine (2-Methoxyaniline) | 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide[1][9][10] |

| This compound-G | 2-Methyl-5-nitroaniline | 3-Hydroxy-N-(2-methyl-5-nitrophenyl)-2-naphthamide[11] |

| This compound-TR | 4-Chloro-2-methylaniline | N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide[12] |

| This compound-BO | 3-Nitroaniline | 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide |

General Protocol for this compound Derivatives

The protocol is identical to that for this compound, with the substitution of aniline for the corresponding substituted aniline listed in the table above. Reaction conditions, particularly temperature and solvent, may require minor optimization depending on the reactivity of the specific aniline derivative used.

Application in Azo Dye Synthesis: The Coupling Reaction

This compound compounds are not dyes themselves but are referred to as "coupling components".[8][13] They react with a diazonium salt (the "diazo component") to form a highly colored, insoluble azo dye. This reaction, known as azo coupling, is the final step in creating many commercial pigments and dyes.

Mechanism of Azo Coupling

-

Diazotization: A primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5°C) to form a diazonium salt.[14]

-

Coupling: The this compound derivative is dissolved in an alkaline solution (e.g., sodium hydroxide) to form the naphthoxide ion.[13] This enhances its nucleophilicity. The electrophilic diazonium salt is then added, and it attacks the electron-rich position adjacent to the hydroxyl group on the naphthalene ring, forming the characteristic -N=N- azo bond.[11][14]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Premium Quality Naphthol ASG & Naphthol ASITR – Vipul Organics | [vipulorganics.com]

- 3. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]

- 5. Page loading... [guidechem.com]

- 6. prepchem.com [prepchem.com]

- 7. ucj.org.ua [ucj.org.ua]

- 8. CN105418422A - Preparation technology of novel this compound-IRG (2,5-Dimethoxy-4-chloroacetoacetanilide) - Google Patents [patents.google.com]

- 9. This compound-OL | 135-62-6 [chemicalbook.com]

- 10. Napthol asol | C18H15NO3 | CID 67274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Buy this compound-G (EVT-264628) | 91-96-3 [evitachem.com]

- 12. benchchem.com [benchchem.com]

- 13. nbinno.com [nbinno.com]

- 14. byjus.com [byjus.com]

Introduction: The Critical Role of Naphthol AS Solubility

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Premium Quality Naphthol ASG & Naphthol ASITR – Vipul Organics | [vipulorganics.com]

- 4. Top Naphthol Manufacturers in India | Vipul Organics | [vipulorganics.com]

- 5. Naphthol Dyes: Applications, Properties, and Importance in Textile Dyeing [buydye.com]

- 6. nbinno.com [nbinno.com]

- 7. pharmaacademias.com [pharmaacademias.com]

- 8. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.ws [chem.ws]

- 12. Naphthol Structure, Melting Point & Solubility - Lesson | Study.com [study.com]

- 13. Naphthol: Structure, Properties, Uses & Key Chemistry Facts [vedantu.com]

- 14. 2-Naphthol | 135-19-3 [chemicalbook.com]

- 15. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 16. nbinno.com [nbinno.com]

- 17. solubilityofthings.com [solubilityofthings.com]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. Shake-Flask Solubility Assay - Enamine [enamine.net]

Spectroscopic properties of Naphthol AS compounds

An In-Depth Technical Guide to the Spectroscopic Properties of Naphthol AS Compounds

Abstract

This compound compounds, chemically defined as anilides of 3-hydroxy-2-naphthoic acid, represent a critical class of organic molecules.[1] Initially developed as superior coupling components for azo dyes and pigments, their applications have expanded into diverse fields, including pharmaceuticals and advanced materials, owing to their unique chemical and photophysical properties.[2][3][4] A thorough understanding of their spectroscopic characteristics is paramount for quality control, structural elucidation, and the rational design of new derivatives with tailored functionalities. This technical guide provides a comprehensive exploration of the core spectroscopic techniques used to characterize this compound compounds: UV-Visible Absorption, Fluorescence, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. It is designed for researchers, scientists, and drug development professionals, offering not only procedural steps but also the causal scientific principles behind experimental choices and data interpretation.

Introduction to this compound Compounds

Core Chemical Structure and Nomenclature

The foundational structure of this compound is 3-Hydroxy-N-phenylnaphthalene-2-carboxamide.[1] The "AS" designation originates from the German "Amid-Salz" (Amide-Salt). Variations in this class are denoted by a suffix, which specifies the substitution pattern on the N-phenyl (anilide) ring. For instance, this compound-D features an o-toluidine group, while this compound-OL contains an o-anisidine group.[1] This modular structure allows for fine-tuning of the molecule's electronic and steric properties, which directly impacts its spectroscopic and application-specific behavior.

Significance in Industry and Research

The primary industrial application of this compound compounds is as coupling agents in the synthesis of azo pigments.[3][5] Their molecular structure facilitates the formation of stable, vibrant, and lightfast azo compounds when reacted with diazotized bases.[3] Beyond pigments, the naphthol scaffold is a "privileged structure" in medicinal chemistry. Naphthol derivatives have been investigated for a range of biological activities, including antibacterial, antifungal, and anticancer properties, making them valuable building blocks in drug discovery.[2][4][6][7]

Overview of Spectroscopic Characterization

A multi-faceted spectroscopic approach is essential for the unambiguous characterization of this compound compounds. Each technique provides a unique piece of the structural puzzle:

-

UV-Visible Spectroscopy probes the conjugated π-electron system, revealing information about electronic transitions.

-

Fluorescence Spectroscopy examines the emission of light upon excitation, offering insights into the molecule's excited-state dynamics and environmental sensitivity.

-

Infrared Spectroscopy identifies the specific functional groups present by measuring their characteristic molecular vibrations.

-

Nuclear Magnetic Resonance Spectroscopy maps the carbon-hydrogen framework, providing definitive evidence of the molecular structure and connectivity.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is a cornerstone technique for analyzing the conjugated system of this compound compounds. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state, primarily through π → π* transitions within the aromatic naphthalene ring system.

Theoretical Principles: Electronic Transitions

The naphthalene core gives rise to two characteristic absorption bands, designated as the ¹Lₐ and ¹Lₑ bands, which are sensitive to substitution.[8] The position of the maximum absorption wavelength (λmax) is highly dependent on the electronic nature of substituents on both the naphthalene and anilide rings.

-

Bathochromic Shift (Red Shift): Electron-donating groups (e.g., -OH, -OCH₃) or extending the conjugated system typically shift the λmax to longer wavelengths.

-

Hypsochromic Shift (Blue Shift): Electron-withdrawing groups (e.g., -NO₂, -CN) can sometimes shift the λmax to shorter wavelengths, although their effect is often more complex in these extended π-systems.

The solvent environment also plays a crucial role, a phenomenon known as solvatochromism .[9] Polar solvents can stabilize the ground and excited states differently, leading to shifts in the λmax.[10]

Experimental Protocol: A Step-by-Step Guide

-

Solvent Selection: Choose a high-purity, UV-grade solvent in which the this compound compound is fully soluble. Common choices include ethanol, methanol, cyclohexane, and dimethylformamide (DMF). The solvent should be transparent in the wavelength range of interest.

-

Solution Preparation: Prepare a dilute stock solution of the compound with a precisely known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M). Perform serial dilutions to obtain solutions for analysis, ensuring the absorbance falls within the linear range of the spectrophotometer (ideally 0.1 - 1.0 AU).

-

Spectrophotometer Calibration: Use a cuvette filled with the pure solvent as a blank to calibrate the spectrophotometer, creating a baseline correction.

-

Data Acquisition: Fill a quartz cuvette with the sample solution. Place it in the spectrophotometer and scan across the desired wavelength range (e.g., 200-600 nm).

-

Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and record the corresponding absorbance value. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), which is a characteristic constant for the compound under specific conditions.

Data Presentation: Comparative Absorption Data

The following table summarizes typical absorption maxima for related naphthol compounds, illustrating the effect of structure on the electronic spectra.

| Compound | Solvent | λmax (nm) | Reference |

| Naphthalene | n-Hexane | ~275 (¹Lₐ), ~311 (¹Lₑ) | [8] |

| 1-Naphthol | n-Hexane | ~297 (¹Lₐ), ~320 (¹Lₑ) | [8] |

| 2-Naphthol | n-Hexane | ~276 (¹Lₐ), ~327 (¹Lₑ) | [8] |

| This compound-BL | - | 267 | [11] |

| Azo-Naphthol AS Pigment | DMF | 505 | [5] |

Fluorescence Spectroscopy

Many naphthalene derivatives are highly fluorescent, a property that makes them valuable as molecular probes and sensors.[12] Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state back to the ground state.

Theoretical Principles

Upon absorbing a photon, the molecule enters an excited singlet state (S₁). It then rapidly loses some energy through non-radiative processes before emitting a photon to return to the ground state (S₀). This emitted photon is of lower energy (longer wavelength) than the absorbed photon, and the difference in wavelength between the absorption maximum (λex) and the emission maximum (λem) is known as the Stokes Shift . The efficiency of this process is quantified by the fluorescence quantum yield (ΦF) . The rigid, planar structure and large π-conjugated system of this compound compounds contribute to their often high quantum yields.[12]

Experimental Protocol: Measuring Fluorescence Spectra

-

Instrument Setup: Use a spectrofluorometer. Select an excitation wavelength (λex), typically the λmax determined from the UV-Vis spectrum.

-

Solution Preparation: Prepare very dilute solutions (often 10⁻⁵ to 10⁻⁷ M) in fluorescence-grade solvents to avoid inner filter effects and concentration quenching.

-

Data Acquisition:

-

Emission Scan: Fix the excitation wavelength (λex) and scan a range of longer wavelengths to record the emission spectrum and determine the emission maximum (λem).

-

Excitation Scan: Fix the emission wavelength at λem and scan a range of shorter wavelengths. The resulting excitation spectrum should ideally match the absorption spectrum, which validates that the absorbing species is the one that is fluorescing.

-

-

Quantum Yield Determination (Relative Method): Measure the fluorescence intensity of the sample relative to a well-characterized standard (e.g., quinine sulfate) under identical conditions. The quantum yield is calculated using the comparative method.

This compound Derivatives as Environmental Probes

The fluorescence of this compound derivatives can be highly sensitive to the local environment. Changes in solvent polarity, viscosity, or the presence of specific ions can significantly alter the emission wavelength and intensity.[12] This sensitivity allows them to be used as probes to study micro-environments, such as in micellar systems or biological membranes. Furthermore, the introduction of specific functional groups can lead to advanced photophysical phenomena like Excited-State Intramolecular Proton Transfer (ESIPT) , where the molecule's acidity dramatically increases upon excitation, leading to dual fluorescence from both the enol and keto tautomers.[13][14]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful and rapid technique for identifying the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Data Interpretation: Assigning Key Vibrational Bands

The IR spectrum of a this compound compound is a unique fingerprint containing several characteristic absorption bands.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

| O-H Stretch (Phenolic) | 3200-3600 (Broad) | Indicates the hydroxyl group. Broadening is due to hydrogen bonding. |

| N-H Stretch (Amide) | 3100-3500 | Confirms the secondary amide linkage. |

| Aromatic C-H Stretch | 3000-3100 | Characteristic of the naphthalene and anilide rings. |

| C=O Stretch (Amide I) | 1650-1680 | A strong, sharp peak indicating the amide carbonyl group.[15][16] |

| Aromatic C=C Stretch | 1450-1600 | Multiple bands confirming the aromatic rings. |

| N-H Bend (Amide II) | 1530-1550 | A key band for secondary amides, resulting from a mix of N-H bending and C-N stretching.[15][16] |

Experimental Protocol: Sample Preparation

-

Solid Samples (KBr Pellet Method - Self-Validating):

-

Rationale: This method provides a spectrum of the compound in a solid, non-interacting matrix, minimizing solvent interference.

-

Procedure: Grind a small amount of the sample (~1 mg) with ~100 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a transparent pellet using a hydraulic press. The quality of the pellet is self-validating; a clear, transparent disk indicates proper preparation, while a cloudy or opaque disk suggests insufficient grinding or moisture contamination and necessitates re-preparation.

-

-

Solid or Liquid Samples (Attenuated Total Reflectance - ATR):

-

Rationale: ATR is a rapid, non-destructive method requiring minimal sample preparation.

-

Procedure: Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide). Apply pressure to ensure good contact and collect the spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive spectroscopic technique for complete structural elucidation in solution. It provides detailed information about the number, type, and connectivity of atoms in a molecule.

Data Interpretation: Analyzing a Typical ¹H NMR Spectrum

The ¹H NMR spectrum of a this compound compound can be divided into several key regions:

-

Aromatic Region (δ 7.0-8.5 ppm): This region is typically complex due to the overlapping signals of the protons on the naphthalene ring system and the anilide ring. The specific chemical shifts and coupling constants (J-values) provide information about the substitution pattern.[17]

-

Amide Proton (N-H) (δ 8.5-10.0 ppm): This proton often appears as a broad singlet. Its chemical shift can be solvent and temperature-dependent.

-

Phenolic Proton (O-H) (δ 9.0-11.0 ppm): The phenolic hydroxyl proton is also typically a singlet and can be identified by its disappearance upon adding a drop of D₂O to the NMR tube (deuterium exchange).

¹³C NMR spectroscopy complements the ¹H NMR data by showing a signal for each unique carbon atom, confirming the total carbon count and providing information about their chemical environment (e.g., aromatic, carbonyl).

Experimental Protocol: Sample Preparation and Data Acquisition

-

Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves the sample. DMSO-d₆ is often preferred as it can solubilize a wide range of this compound compounds and allows for the clear observation of exchangeable O-H and N-H protons.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Data Acquisition: Place the tube in the NMR spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to establish proton-proton and proton-carbon connectivities, respectively.

Integrated Spectroscopic Analysis Workflow

Confirming the structure of a newly synthesized or isolated this compound compound requires a holistic analysis of data from multiple spectroscopic techniques. The following workflow illustrates a logical approach to this process.

Caption: Integrated workflow for the spectroscopic characterization of this compound compounds.

Conclusion

The spectroscopic properties of this compound compounds are a direct reflection of their rich and tunable chemical structures. A comprehensive analysis using UV-Vis, Fluorescence, IR, and NMR spectroscopy provides a complete picture of the molecule, from its fundamental electronic properties and functional group composition to its definitive atomic connectivity. This in-depth understanding is not merely academic; it is the foundation upon which new pigments with enhanced durability, novel fluorescent probes with greater sensitivity, and next-generation pharmaceutical agents with improved efficacy are built. As research continues, the application of these foundational spectroscopic techniques will remain indispensable for driving innovation in the chemistry and application of this compound derivatives.

References

-

ResearchGate. Structure of this compound-D pigment. Available from: [Link]

-

Specialty Chemicals. 2-Naphthol in Pharmaceuticals: Synthesis and Therapeutic Potential. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Essential Role of this compound-D in Pigment Manufacturing. Available from: [Link]

-

ResearchGate. IR spectra for this compound-D pigment. Available from: [Link]

-

MDPI. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Available from: [Link]

- Google Patents. CN102504573B - this compound organic azo pigment and its synthesis method.

-

ResearchGate. FTIR spectrum from 400-1800 cm −1 of this compound pigment PR7 and PR11. Available from: [Link]

-

Indian Academy of Sciences. The effect of substitution on the light absorption of naphthalene. Available from: [Link]

-

International Journal of Pharmaceutical Sciences and Research. NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. Available from: [Link]

-

Asian Journal of Chemistry. Design and Synthesis of Naphthol Derivative. Available from: [Link]

-

Asian Journal of Chemistry. Design and Synthesis of Naphthol Derivative. Available from: [Link]

-

ResearchGate. The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. Available from: [Link]

-

Wikipedia. This compound. Available from: [Link]

-

ACS Publications. Infrared and Electronic Spectra of Radicals Produced from 2-Naphthol and Carbazole by UV-Induced Hydrogen-Atom Eliminations. Available from: [Link]

-

NISCAIR Online Periodicals Repository. Naphthalene derivatives as fluorescent probe. Available from: [Link]

-

Iraqi Journal of Pharmaceutical Sciences. View of Synthesis, Characterization and Biological Evaluation of Some New Heterocyclic Compounds Derived from 2-Naphthol. Available from: [Link]

-

SpectraBase. 2-Naphthol. Available from: [Link]

-

CUTM Courseware. Naphthol. Available from: [Link]

-

PubChem. 1-Naphthol. Available from: [Link]

-

YouTube. Example IR and NMR analysis of 2-naphthol. Available from: [Link]

-

SMU Scholar. Structural study of 1- and 2-naphthol: new insights into the non-covalent H–H interaction in cis-1-naphthol. Available from: [Link]

-

ResearchGate. UV-vis absorption spectra of naphthol green with a solution of silver nanoparticles. Available from: [Link]

-

ResearchGate. Absorption (A) and fluorescence emission (E) spectra of the naphthol–fast red reaction product. Available from: [Link]

-

ResearchGate. UV/vis electronic absorption spectra of naphthalene (N), 1-naphthol... Available from: [Link]

-

ResearchGate. Structure of this compound pigments with breaking points highlighted. Available from: [Link]

-

ResearchGate. Spectroscopic Investigations, Computational Studies and Molecular Properties of Naphthalene Derivatives. Available from: [Link]

-

RSC Publishing. Fluorescence excitation and excited state intramolecular proton transfer of jet-cooled naphthol derivatives: Part 1. 1-hydroxy-2-naphthaldehyde. Available from: [Link]

-

ResearchGate. UV-vis. absorption spectra of 1-naphthol and its reaction products by... Available from: [Link]

-

MDPI. Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. Available from: [Link]

-

PubMed. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Available from: [Link]

-

MDPI. Isocyanonaphthol Derivatives: Excited-State Proton Transfer and Solvatochromic Properties. Available from: [Link]

-

NIST WebBook. 2-Naphthalenol. Available from: [Link]

-

Wikipedia. Solvatochromism. Available from: [Link]

-

Journal of the Chilean Chemical Society. Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid. Available from: [Link]

-

ResearchGate. Solvatochromism of 1-naphthol-4-sulfonate photoacid and its encapsulation in cyclodextrin derivatives. Available from: [Link]

-

MDPI. Substituent and Solvent Polarity on the Spectroscopic Properties in Azo Derivatives of 2-Hydroxynaphthalene and Their Difluoroboranes Complexes. Available from: [Link]

-

PMC. Solvatochromism as a new tool to distinguish structurally similar compounds. Available from: [Link]

-

RSC Publishing. The effect of substituents and their positions on a series of disubstituted naphthalene bromide salts towards intermolecular interactions and crystal packing. Available from: [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. CN102504573B - this compound organic azo pigment and its synthesis method - Google Patents [patents.google.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. Solvatochromism - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Absorption [this compound Bl] | AAT Bioquest [aatbio.com]

- 12. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluorescence excitation and excited state intramolecular proton transfer of jet-cooled naphthol derivatives: Part 1. 1-hydroxy-2-naphthaldehyde - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

Introduction: Beyond the Name - Understanding Naphthol AS

An In-Depth Technical Guide to Naphthol AS for Researchers and Scientists

This compound, identified by the CAS number 92-77-3 , is more than a mere laboratory chemical; it is a foundational component in the synthesis of a vast array of azo dyes and pigments.[1][2][3] Its formal chemical name is 3-Hydroxy-N-phenylnaphthalene-2-carboxamide, but it is also commonly referred to as 3-hydroxy-2-naphthanilide.[1][2][4] This organic compound's utility stems from its specific chemical architecture: a naphthalene ring system activated by a hydroxyl group, making it an excellent coupling partner for diazonium salts.[1][5] First recognized for its potential as a dye precursor in 1911, this compound and its derivatives have become indispensable in industries ranging from textiles to biological staining.[1][6][7] This guide provides an in-depth exploration of its properties, mechanism of action, practical application in synthesis, and a comprehensive analysis of its safety profile, designed for the discerning researcher and drug development professional.

Part 1: Physicochemical and Spectroscopic Properties

The performance of this compound in any application is dictated by its inherent physical and chemical properties. It is a beige-colored powder that is insoluble in water but finds solubility in some organic solvents like ethyl acetate and sparingly in ethanol.[4][8] This low aqueous solubility is a key feature in its application for creating insoluble pigments directly within substrates like textile fibers.[9][10]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 92-77-3 | [1][2][4] |

| Molecular Formula | C₁₇H₁₃NO₂ | [1][4] |

| Molecular Weight | 263.29 g/mol | [1][4] |

| Appearance | Beige Powder | [4] |

| Melting Point | 246-248 °C | [4] |

| Boiling Point | ~406.5 °C (estimate) | [4] |

| Solubility | Insoluble in water; sparingly soluble in ethanol. | [4] |

| pKa | 9.70 (at 25 °C) | [4] |

| λmax | 394 nm | [4] |

Part 2: The Chemistry of Color - Mechanism of Azo Coupling

The primary utility of this compound lies in its role as a "coupling component" in the synthesis of azo dyes.[6][7] This process is a classic example of an electrophilic aromatic substitution reaction. The causality behind this choice is the electron-rich nature of the naphthalene ring, which is further activated by the electron-donating hydroxyl group (-OH). This makes a specific carbon atom on the ring highly susceptible to attack by a weak electrophile.

The reaction proceeds in two fundamental stages:

-

Diazotization: An aromatic primary amine is treated with a source of nitrous acid (typically sodium nitrite in an acidic solution) at cold temperatures (0-5 °C) to form a diazonium salt. This salt contains the highly reactive electrophilic diazonium ion (-N≡N⁺).

-

Azo Coupling: The this compound is dissolved, often in an alkaline solution, to deprotonate the phenolic hydroxyl group, forming a highly nucleophilic phenoxide ion. This ion then attacks the electrophilic diazonium salt, forming a stable azo bond (-N=N-), which links the two aromatic systems. This newly formed, extended conjugated system is a chromophore, responsible for the vibrant color of the resulting dye.[10][11]

Caption: General mechanism of Azo Dye synthesis.

Part 3: Experimental Protocol - Synthesis of an Azo Dye

This protocol provides a self-validating workflow for the laboratory synthesis of a simple red azo dye using this compound and p-nitroaniline. The success of the reaction is visually confirmed by the formation of a brightly colored precipitate.

Step 1: Preparation of Solution A (Diazonium Salt)

-

In a 100 mL beaker, dissolve 0.7 g of p-nitroaniline in a mixture of 2 mL of concentrated hydrochloric acid and 10 mL of distilled water. Gentle heating may be required to facilitate dissolution.

-

Cool the resulting solution to 0-5 °C in an ice-water bath. The temperature is critical to prevent the decomposition of the diazonium salt.

-

While maintaining the low temperature and stirring, slowly add a pre-cooled solution of 0.4 g of sodium nitrite (NaNO₂) in 5 mL of water. The addition should be dropwise to control the exothermic reaction.

-

Stir the mixture for an additional 10 minutes in the ice bath. The resulting clear solution is the diazonium salt (Solution A).

Step 2: Preparation of Solution B (Naphtholate Solution)

-

In a separate 250 mL beaker, dissolve 1.3 g of this compound in 10 mL of a 5% sodium hydroxide (NaOH) solution. This deprotonates the hydroxyl group, making it a potent nucleophile.

-

Add 50 mL of cold water to the this compound solution and cool it in the ice bath.

Step 3: Coupling Reaction and Product Isolation

-

Slowly, and with vigorous stirring, add the cold diazonium salt solution (Solution A) to the cold this compound solution (Solution B).

-

An intensely colored red precipitate should form almost immediately. This visual confirmation indicates a successful coupling reaction.

-

Allow the mixture to stand in the ice bath for 15-20 minutes to ensure the reaction goes to completion.

-

Isolate the solid azo dye product by vacuum filtration using a Buchner funnel.

-

Wash the precipitate on the filter paper with several portions of cold distilled water to remove any unreacted starting materials and inorganic salts.

-

Dry the product in a drying oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.

Caption: Workflow for Azo Dye Synthesis.

Part 4: Comprehensive Safety Data Sheet (SDS) Analysis

A thorough understanding of a chemical's hazards is paramount for safe laboratory practice. This compound is classified as a hazardous substance and requires careful handling.[2] The following table summarizes the critical information typically found across the 16 sections of a GHS-compliant Safety Data Sheet.

Table 2: Summary of this compound Safety Data

| SDS Section | Summary of Key Information | Source(s) |

| 1. Identification | Product Name: this compound, CAS: 92-77-3 | [1][12] |

| 2. Hazard(s) | GHS Pictograms: Exclamation Mark, Environmental Hazard. Signal Word: Warning. Hazard Statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H411 (Toxic to aquatic life with long-lasting effects). | [1][4][12][13] |

| 3. Composition | Main Component: 3-Hydroxy-N-phenylnaphthalene-2-carboxamide, >98% purity. | [14] |

| 4. First-Aid | Skin: Wash with plenty of soap and water. If irritation or rash occurs, get medical help. Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present. Inhalation: Move person to fresh air. | [12][14][15] |

| 5. Fire-Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Thermal decomposition can release irritating gases like nitrogen oxides (NOx). | [12] |

| 6. Accidental Release | Use personal protective equipment. Avoid dust formation. Sweep up and shovel. Do not let product enter drains. Collect spillage. | [13] |

| 7. Handling & Storage | Avoid contact with skin and eyes. Avoid breathing dust. Keep container tightly closed in a dry, well-ventilated place. | [13] |

| 8. Exposure Controls/PPE | Engineering Controls: Ensure adequate ventilation. PPE: Wear protective gloves, safety goggles with side-shields, and impervious clothing. Use a suitable respirator if dust is generated. | [12][13][15] |

| 9. Physical/Chemical | See Table 1. | [4] |

| 10. Stability/Reactivity | Stable under recommended storage conditions. Incompatible with strong oxidizing agents. | [12] |

| 11. Toxicological | May be harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause an allergic skin reaction. | [1][12] |

| 12. Ecological | Toxic to aquatic life with long-lasting effects. Avoid release to the environment. | [4][14] |

| 13. Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [12][14] |

| 14. Transport | Classified as a Dangerous Good for transport. UN Number: 3077 (Environmentally hazardous substance, solid, n.o.s.). | [2][4] |

| 15. Regulatory | Subject to various national and international regulations (e.g., OSHA HCS). | [12] |

| 16. Other Information | Revision dates and disclaimers. | [12] |

To ensure laboratory safety, the following diagram outlines the essential precautions and personal protective equipment (PPE) required when handling this compound.

Caption: Safety protocol for handling this compound.

References

-

This compound - Wikipedia. [Link]

-

The Chemical Properties and Applications of this compound-OL for Industrial Use. [Link]

-

Practical Guide: Applying this compound-G in Dyeing & Pigment Synthesis. [Link]

-

Understanding Naphthols: Applications, Importance, and the Need for Quality Suppliers. [Link]

-

Naphthols – The Foundation of Vibrant Textile Colors in Indian Manufacturing. [Link]

-

Naphthols - Structure and Uses - Pharmaacademias. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. This compound | CAS 92-77-3 | LGC Standards [lgcstandards.com]

- 4. This compound | 92-77-3 [chemicalbook.com]

- 5. pharmaacademias.com [pharmaacademias.com]

- 6. Premium Quality Naphthol ASG & Naphthol ASITR – Vipul Organics | [vipulorganics.com]

- 7. Naphthols – Uses, Applications & Industrial Importance | [vipulorganics.com]

- 8. chemodex.com [chemodex.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. Buy this compound-G (EVT-264628) | 91-96-3 [evitachem.com]

- 12. fishersci.com [fishersci.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. archpdfs.lps.org [archpdfs.lps.org]

An In-Depth Technical Guide to the Synthesis of 3-hydroxy-N-phenyl-naphthalene-2-carboxamide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-hydroxy-N-phenyl-naphthalene-2-carboxamide, a key intermediate in the production of azo dyes and pigments. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development. It delves into the primary synthetic methodologies, the underlying reaction mechanisms, detailed experimental protocols, and critical considerations for purification and characterization. The guide emphasizes the importance of robust and reproducible synthetic strategies, offering field-proven insights to ensure the successful preparation of this valuable compound.

Introduction: The Significance of 3-hydroxy-N-phenyl-naphthalene-2-carboxamide

3-hydroxy-N-phenyl-naphthalene-2-carboxamide, commonly known as Naphthol AS, is a vital precursor in the synthesis of a wide range of azo dyes and pigments. Its molecular structure, featuring a naphthalene core with hydroxyl and anilide functionalities, allows it to act as a coupling component with diazonium salts to produce vibrant and durable colors, particularly for cotton fibers. Beyond its role in the dye industry, derivatives of 3-hydroxynaphthalene-2-carboxamide have garnered interest for their potential biological activities, including antibacterial and antimycobacterial properties, making this scaffold relevant to drug discovery and development.[1][2]

This guide will focus on the most prevalent and efficient synthetic route to 3-hydroxy-N-phenyl-naphthalene-2-carboxamide: the amidation of 3-hydroxy-2-naphthoic acid with aniline, facilitated by a suitable coupling agent. We will explore the intricacies of this reaction, providing a robust experimental protocol and the necessary data for verification.

Synthetic Pathways and Mechanistic Insights

The formation of the amide bond in 3-hydroxy-N-phenyl-naphthalene-2-carboxamide is typically achieved through the acylation of aniline with 3-hydroxy-2-naphthoic acid. This reaction requires the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine. Several reagents can be employed for this activation, with phosphorus (III) compounds, such as phosphorus trichloride (PCl₃), and thionyl chloride (SOCl₂) being the most common.

Phosphorus Trichloride Mediated Amidation: The Preferred Route

The use of phosphorus trichloride as a condensing agent or catalyst is a well-established and efficient method for this synthesis.[3] The reaction proceeds by activating the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the lone pair of electrons on the nitrogen atom of aniline.

The proposed mechanism involves two potential pathways that may operate concurrently. The first route involves the rapid formation of an acid chloride intermediate, which then readily reacts with aniline to form the amide. The second, catalytic route, involves the formation of phosphorous acid from phosphorus trichloride, which then acts as the true acylation catalyst.[4]

Figure 1: Proposed reaction mechanism for PCl₃ mediated synthesis.

The choice of solvent is critical for both yield and purity. High-boiling aromatic solvents such as ortho-xylene or chlorobenzene are preferred, as they allow the reaction to proceed at an optimal temperature (typically 146-156°C) and facilitate the removal of water, which is a byproduct of the reaction.[3] Temperatures below this range can lead to a slow reaction rate, while higher temperatures may increase the formation of impurities.[3]

Alternative Synthetic Routes

While the phosphorus trichloride method is robust, other coupling agents can also be employed.

-

Thionyl Chloride (SOCl₂): Thionyl chloride is another effective reagent for converting carboxylic acids to their corresponding acid chlorides. The in-situ generated 3-hydroxy-2-naphthoyl chloride is highly reactive towards aniline.[3] This method often proceeds under milder conditions than the PCl₃ route, but care must be taken to handle the corrosive nature of SOCl₂ and the evolution of HCl and SO₂ gases.

-

Carbodiimides: Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used in peptide synthesis and can be adapted for this amidation.[5] These reagents activate the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine.[5] This method is generally milder but can be more expensive and may require more stringent purification to remove the urea byproduct.

Experimental Protocol: Microwave-Assisted Synthesis

This section details a microwave-assisted protocol for the synthesis of 3-hydroxy-N-phenyl-naphthalene-2-carboxamide, which offers advantages in terms of reaction time and efficiency.[1][6]

Figure 2: Experimental workflow for microwave-assisted synthesis.

Materials:

-

3-hydroxy-2-naphthoic acid

-

Aniline

-

Phosphorus trichloride (PCl₃)

-

Chlorobenzene

-

Sodium alkyl naphthalene sulfonate solution (0.5%)

-

Sodium bicarbonate solution (2.5%)

-

Deionized water

Equipment:

-

Microwave reactor

-

Microwave reaction vessel with a magnetic stir bar

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum oven

Procedure:

-

Reagent Preparation: In a microwave reaction vessel, combine 3-hydroxy-2-naphthoic acid and a molar equivalent of aniline in chlorobenzene.

-

Catalyst Addition: With continuous stirring, slowly add a catalytic amount of phosphorus trichloride to the mixture.

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the mixture for approximately 45 minutes under microwave irradiation, maintaining a temperature within the optimal range of 146-156°C.[3][6]

-

Cooling and Precipitation: After the reaction is complete, allow the vessel to cool to room temperature. The product will precipitate out of the solution.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with small portions of cold chlorobenzene, a 0.5% solution of sodium alkyl naphthalene sulfonate, a 2.5% sodium bicarbonate solution, and finally with deionized water until the washings are neutral.

-

Drying: Dry the purified product in a vacuum oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.

Purification and Characterization

Thorough purification and characterization are essential to validate the synthesis of 3-hydroxy-N-phenyl-naphthalene-2-carboxamide.

Purification

The primary method for purifying the crude product is recrystallization . A suitable solvent for recrystallization should dissolve the compound well at an elevated temperature but poorly at room temperature. For N-phenylphthalimide, a structurally related compound, solvents like acetic acid, ethanol, and ethyl acetate are effective, and similar polar solvents should be considered for 3-hydroxy-N-phenyl-naphthalene-2-carboxamide.[7] Mixed solvent systems, such as ethanol/water, can also be employed to achieve optimal crystallization.[8]

General Recrystallization Procedure:

-

Dissolve the crude product in a minimum amount of a suitable hot solvent.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered.

-

Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

-

Further cooling in an ice bath can maximize the yield.

-

Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly.

Characterization

The identity and purity of the synthesized 3-hydroxy-N-phenyl-naphthalene-2-carboxamide should be confirmed using a combination of spectroscopic and physical methods.

| Parameter | Expected Value/Observation |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 244-246 °C |

| ¹H NMR | Signals corresponding to the aromatic protons of the naphthalene and phenyl rings, as well as the amide and hydroxyl protons. |

| ¹³C NMR | Resonances for the carbonyl carbon and the aromatic carbons. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching, O-H stretching, C=O stretching (amide I), and aromatic C-H stretching. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (263.29 g/mol ). |

Troubleshooting and Side Reactions

Even with a well-defined protocol, challenges can arise during the synthesis.

-

Low Yield: Insufficient heating, inadequate reaction time, or the use of wet reagents or solvents can lead to low yields. Ensure all materials are anhydrous and that the reaction goes to completion, which can be monitored by thin-layer chromatography (TLC).

-

Formation of Impurities: A significant side reaction is the formation of 3-aniline-2-naphthoic acid and its corresponding anilide.[3] This is more prevalent at higher reaction temperatures. Adhering to the recommended temperature range is crucial to minimize these byproducts.

-

"Oiling Out" During Recrystallization: If the product separates as an oil instead of crystals during purification, it may be due to the boiling point of the solvent being higher than the melting point of the solute or a highly supersaturated solution.[7] To remedy this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

Safety and Handling

-

3-hydroxy-2-naphthoic acid: May cause skin and serious eye irritation.[4]

-

Aniline: Toxic if swallowed, in contact with skin, or if inhaled. It is a suspected carcinogen and may cause genetic defects.[10]

-

Phosphorus trichloride: Highly corrosive and reacts violently with water. It is toxic if inhaled.

-

Chlorobenzene: Flammable liquid and vapor. Harmful if swallowed or inhaled.

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Conclusion

The synthesis of 3-hydroxy-N-phenyl-naphthalene-2-carboxamide via the amidation of 3-hydroxy-2-naphthoic acid with aniline is a robust and well-established process. The use of phosphorus trichloride as a coupling agent, particularly in a microwave-assisted protocol, offers an efficient and rapid route to this important intermediate. By understanding the underlying reaction mechanism, carefully controlling reaction conditions, and employing rigorous purification and characterization techniques, researchers can reliably produce high-purity 3-hydroxy-N-phenyl-naphthalene-2-carboxamide for applications in dye synthesis and beyond.

References

- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectrometer. The Royal Society of Chemistry.

- Synthesis of 3-hydroxy-N-arylnaphthalene-2-carboxanilides 1–24.... (n.d.).

- Synthesis of ring-substituted 3-hydroxynaphthalene-2-carboxanilides 1–8c. (n.d.).

- Proposed mechanism with different possible pathways. (n.d.).

- Naphthol Impurities. (n.d.). BOC Sciences.

- Kralova, K., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. PubMed.

- Direct, metal-free amination of heterocyclic amides/ureas with NH-heterocycles and N-substituted anilines in POCl3. (n.d.). PubMed.

- 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE.

- CS237196B1 - Method for removing 2-naphthol As undesirable impurities in 2-naphthol-1-sulfonic acid. (n.d.).

- Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. (n.d.).

- SYNTHESIS OF 3-HYDROXY-2-NAPHTHOIC ACID ANILIDE CATALYZED BY PHOSPHORUS (III) COMPOUNDS IN VARIOUS MEDIA. (2023). Ukrainian Chemistry Journal.

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.

- CN105418422A - Preparation technology of novel this compound-IRG (2,5-Dimethoxy-4-chloroacetoacetanilide). (n.d.).

- Carbodiimide – Knowledge and References. (n.d.). Taylor & Francis.

- 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021). PMC.

- The Chemistry of Color: Understanding this compound in Dye Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- US3316310A - Purification of naphthol. (n.d.).

- Application Notes and Protocols: Recrystallization and Purification of N-Phenylphthalimide. (n.d.). Benchchem.

- Synthesis of 3‐aryl‐N‐tosylnaphthalene‐2‐carboxamides 3a–3l. (n.d.).

- CN112898274B - N-Phenyl Aromatic Carboxamide Compounds and Their Preparation and Use. (n.d.).

- Technical Support Center: Refining the Recrystallization Process for Hydroxyamides. (n.d.). Benchchem.

- US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. (n.d.).

- Recrystallization of Phthalic Acid and Naphthalene. (n.d.). Scribd.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US5756757A - Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide in the high purity required of azo pigments - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]

- 13. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 1-Naphthol and 2-Naphthol

Introduction